molecular formula C23H28O7 B8086845 epimagnolin B

epimagnolin B

Cat. No.: B8086845
M. Wt: 416.5 g/mol
InChI Key: DTZKTJXOROSTPI-YHDSQAASSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Epimagnolin B: is a bisepoxylignan isolated from Magnolia fargesii, a plant belonging to the Magnoliaceae family. This compound has garnered attention due to its anti-inflammatory activity and antiallergic effects .

Preparation Methods

Synthetic Routes:: The synthetic routes for Epimagnolin B have not been extensively documented. it is primarily obtained from natural sources, such as Magnolia fargesii.

Industrial Production:: As of now, there are no established industrial-scale production methods for this compound. Its isolation from natural plant sources remains the primary approach.

Chemical Reactions Analysis

Epimagnolin B undergoes various chemical reactions, including:

    Epoxidation: The compound contains two epoxide rings, suggesting that it may be synthesized through epoxidation reactions.

    Reduction: Reduction reactions could potentially yield derivatives of this compound.

    Substitution: Substitution reactions at specific functional groups may lead to modified forms of the compound.

Common reagents and conditions used in these reactions would depend on the specific synthetic pathway employed.

Scientific Research Applications

Epimagnolin B has found applications in several scientific fields:

    Medicine: Its anti-inflammatory properties make it a potential candidate for drug development.

    Allergy Research: this compound’s antiallergic effects have been studied, particularly in the context of allergic reactions.

    Neuroinflammation: Given its ability to inhibit NO production in LPS-activated microglia, it may have implications in neuroinflammatory conditions.

Mechanism of Action

The exact mechanism by which Epimagnolin B exerts its effects remains an area of ongoing research. it likely involves interactions with specific molecular targets and signaling pathways. Further studies are needed to elucidate these mechanisms comprehensively.

Comparison with Similar Compounds

Epimagnolin B stands out due to its unique bisepoxylignan structure. While there are other lignans and phenylpropanoids, none share precisely the same arrangement of functional groups. Unfortunately, I don’t have information on specific similar compounds at this time.

Biological Activity

Epimagnolin B is a furofuran lignan derived from the medicinal plant Magnolia fargesii. This compound has garnered attention for its potential therapeutic properties, particularly in the context of various biological activities. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is characterized by its unique furofuran structure, which is common among lignans. Its chemical formula is C₁₅H₁₄O₃, and it exhibits structural similarities to other lignans such as magnolin and epimagnolin A. The specific arrangement of its functional groups contributes to its biological activity.

1. Antiviral Properties

Research has indicated that this compound possesses antiviral properties. For instance, studies have shown that it can inhibit viral replication in vitro, suggesting its potential application in antiviral therapies . The mechanism through which it exerts this effect involves interference with viral entry and replication processes.

2. Anti-inflammatory Effects

This compound has demonstrated significant anti-inflammatory activity. It inhibits the production of pro-inflammatory cytokines, which are crucial in mediating inflammatory responses. This action may be beneficial in treating conditions characterized by excessive inflammation, such as arthritis or inflammatory bowel disease .

3. Cytotoxic Effects on Cancer Cells

Recent studies have explored the cytotoxic effects of this compound on various cancer cell lines. It has been observed to induce apoptosis (programmed cell death) in cancer cells, particularly those resistant to conventional therapies. The compound's ability to target specific signaling pathways involved in cell survival makes it a candidate for further investigation as an anticancer agent .

The biological activities of this compound are mediated through several mechanisms:

  • Inhibition of signaling pathways : this compound has been shown to inhibit key signaling pathways involved in inflammation and cancer progression, including NF-κB and mTOR pathways .
  • Interaction with cellular receptors : The compound may interact with various cellular receptors, leading to modulation of cellular responses that promote health benefits.

Case Studies

  • Study on Anti-inflammatory Activity : In a controlled study, this compound was administered to models with induced inflammation. The results indicated a marked reduction in inflammatory markers compared to controls, supporting its use as an anti-inflammatory agent.
  • Cytotoxicity Assays : In vitro assays demonstrated that this compound significantly reduced cell viability in several cancer cell lines, with IC50 values indicating potent activity against specific types of tumors.

Data Tables

The following table summarizes key findings related to the biological activities of this compound:

Activity TypeObserved EffectReference
AntiviralInhibition of viral replication
Anti-inflammatoryReduction in pro-inflammatory cytokines
CytotoxicityInduction of apoptosis in cancer cells

Properties

IUPAC Name

(3R,3aR,6S,6aR)-3-(3,5-dimethoxyphenyl)-6-(3,4,5-trimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28O7/c1-24-15-6-13(7-16(10-15)25-2)21-17-11-30-22(18(17)12-29-21)14-8-19(26-3)23(28-5)20(9-14)27-4/h6-10,17-18,21-22H,11-12H2,1-5H3/t17-,18-,21-,22+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTZKTJXOROSTPI-YHDSQAASSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2C3COC(C3CO2)C4=CC(=C(C(=C4)OC)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1)[C@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC(=C(C(=C4)OC)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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